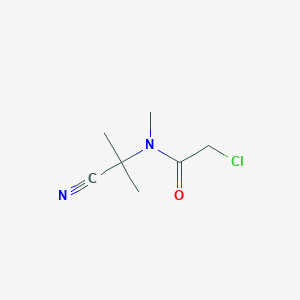

2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide

Description

Historical Context and Development of Chloroacetamide Chemistry

The exploration of chloroacetamide derivatives began in the early 20th century, driven by the need to synthesize reactive intermediates for agrochemical and pharmaceutical applications. Chloroacetamide itself, first synthesized in the 1930s via ammonolysis of chloroacetic acid esters, laid the groundwork for structural derivatives. By the 1950s, researchers recognized the herbicidal potential of α-chloroacetamides, leading to the development of compounds like alachlor and metazachlor. These discoveries underscored the importance of chloroacetamide’s electrophilic chlorine atom, which facilitates nucleophilic substitution reactions critical for biological activity.

The compound 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide emerged as a structurally advanced derivative, combining chloroacetamide’s reactivity with a cyano group’s electronic effects. Its synthesis, typically involving the reaction of chloroacetyl chloride with secondary amines containing cyano substituents, reflects advancements in functional group compatibility and stereochemical control. This compound’s development parallels broader trends in organic chemistry, where modular synthesis enables the integration of multiple functional groups for tailored reactivity.

Nomenclature and Structural Classification Systems

The IUPAC name 2-chloro-N-(2-cyanopropan-2-yl)-N-methylacetamide systematically describes its structure:

- 2-chloro : A chlorine atom at the second carbon of the acetamide backbone.

- N-(2-cyanopropan-2-yl) : A branched substituent with a cyano group on the central carbon of a propane chain.

- N-methyl : A methyl group attached to the nitrogen atom.

Structurally, it belongs to two key classes:

- Amides : Characterized by the −C(=O)−N< group, which governs hydrogen-bonding and solubility properties.

- Nitriles : The −C≡N group introduces electron-withdrawing effects, polarizing adjacent bonds and enhancing electrophilicity.

The interplay between these groups creates a hybrid scaffold with unique reactivity. For example, the chloroacetamide moiety participates in alkylation reactions, while the cyano group can undergo hydrolysis or cycloaddition.

Table 1: Functional Group Contributions to Reactivity

| Functional Group | Role in Reactivity | Example Reaction |

|---|---|---|

| Chloroacetamide | Electrophilic substitution | Nucleophilic displacement of Cl⁻ |

| Cyano | Electron withdrawal | Nitrile hydrolysis to amide |

| Methylamine | Steric hindrance | Modulation of reaction kinetics |

Position within Organic Chemistry Research Framework

This compound occupies a niche in synthetic and applied chemistry:

- Synthetic Chemistry : Serves as a precursor for heterocyclic compounds, leveraging its chloro and cyano groups in cyclization reactions. For instance, under basic conditions, intramolecular nucleophilic attack forms oxazoline derivatives.

- Medicinal Chemistry : Investigated for enzyme inhibition due to its ability to covalently modify active-site nucleophiles (e.g., cysteine residues). Preliminary studies suggest interactions with kinases and proteases, though mechanistic details remain under exploration.

- Agrochemical Research : While not a commercial herbicide itself, its structural motifs align with chloroacetamide herbicides that inhibit lipid biosynthesis in plants.

Its versatility is further evidenced in polymer science, where analogous compounds act as cross-linkers or initiators.

Significance in Contemporary Chemical Sciences

The compound’s significance lies in its multifunctionality:

- Drug Discovery : The cyano group enhances binding affinity to biological targets, while the chloroacetamide enables irreversible inhibition—a strategy employed in covalent drug design.

- Material Science : Nitrile-containing acetamides are precursors for high-performance polymers, such as polyamides with thermal stability.

- Catalysis : The electron-deficient nitrile group stabilizes transition metals in coordination complexes, facilitating catalytic cycles in cross-coupling reactions.

Recent advancements in continuous-flow synthesis have improved its production efficiency, enabling scalable applications. Moreover, computational studies predict its utility in designing photoactive materials, where electron-deficient groups modulate optoelectronic properties.

Properties

IUPAC Name |

2-chloro-N-(2-cyanopropan-2-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-7(2,5-9)10(3)6(11)4-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMRZCNUPULPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide typically involves the reaction of appropriate amines with chloroacetyl chloride and cyanoacetic acid derivatives. One common method includes the following steps:

Reaction of amine with chloroacetyl chloride: The amine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate chloroacetamide.

Addition of cyanoacetic acid derivative: The intermediate is then reacted with a cyanoacetic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide undergoes various chemical reactions, including:

Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Condensation reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution reactions: Formation of substituted amides or thioamides.

Condensation reactions: Formation of heterocyclic compounds such as pyridines or pyrimidines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide serves as a building block for synthesizing various heterocyclic compounds. Its ability to undergo substitution and condensation reactions makes it valuable for creating more complex molecules.

Biology

This compound has been investigated for its biological activities , particularly as an enzyme inhibitor or ligand in biochemical assays. Its interactions with specific molecular targets can lead to significant biological effects, making it a candidate for further research in pharmacology.

Biological Activity:

- Potential antimicrobial properties have been noted, with studies showing effectiveness against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli (ATCC 25922) | 30 |

| Pseudomonas aeruginosa (ATCC 27853) | 35 |

| Staphylococcus aureus (ATCC 25923) | 36 |

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential , including anti-inflammatory and anticancer activities. Its mechanism of action may involve covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity.

Industry

In industrial applications, 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide is utilized as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties allow for innovative processes in chemical manufacturing.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various derivatives of chloroacetamides, including our compound. The results indicated robust antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways relevant to disease processes. This opens avenues for developing new therapeutic agents targeting these pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro and cyano groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Table 1: Key Chloroacetamide Herbicides and Their Substitutions

Key Differences :

- Substituent Chemistry: Alachlor and pretilachlor feature aromatic N-substituents, which enhance soil persistence and lipid solubility. In contrast, the 1-cyano-1-methylethyl group in the target compound introduces an aliphatic, polar cyano group, likely reducing environmental persistence but increasing reactivity .

- Bioactivity: Aromatic substituents in alachlor facilitate interaction with plant acetolactate synthase (ALS), a common herbicide target. The cyano group may instead target enzymes involved in cyanide metabolism or act as a prodrug .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data for Selected Chloroacetamides

Key Differences :

- Solid-State Geometry : Aromatic chloroacetamides exhibit planar amide groups and strong hydrogen bonding, critical for crystal stability. The target compound’s aliphatic substituents may disrupt packing, reducing melting points and altering solubility .

- Polarity: The cyano group increases dipole moment, enhancing solubility in polar solvents compared to aryl-substituted analogues .

Table 3: Hazard Comparison of Chloroacetamides

Key Differences :

- Mechanistic Toxicity: The phosphorothioate analogue (Table 3) inhibits acetylcholinesterase, while the target compound’s cyano group may generate toxic metabolites like cyanide under specific conditions .

- Data Gaps: Limited toxicological data exist for the target compound, necessitating further studies .

Biological Activity

2-Chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial efficacy, synthesis methods, and structure-activity relationships.

Synthesis and Characterization

The synthesis of 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide involves the reaction of chloroacetyl chloride with various amines under controlled conditions. The synthesized compounds are characterized using techniques such as infrared (IR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Key Synthesis Steps:

- Reactants : Chloroacetyl chloride and amines (alkyl or aryl).

- Conditions : Reaction at room temperature with continuous stirring.

- Characterization Techniques :

- IR Spectroscopy: Peaks indicating functional groups (e.g., C=O stretch at 1688 cm).

- GC-MS for molecular weight determination.

Antimicrobial Activity

The biological activity of 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide has been evaluated against various bacterial strains and fungi. The compound exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Screening Results

A study conducted on several derivatives of chloroacetamides reported the following findings:

| Code No. | Compound Name | E. coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 25923) |

|---|---|---|---|---|

| 3a | CA | 7 mm | 16 mm | No zone |

| 3b | PCA | 26 mm | 23 mm | 25 mm |

| 3c | CMTA | 30 mm | 35 mm | 36 mm |

| 3d | C-3-CPA | 27 mm | 29 mm | 30 mm |

| ... | ... | ... | ... | ... |

The results indicate that certain derivatives exhibit robust antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The agar diffusion technique was employed for this evaluation, demonstrating the compound's potential as an effective antimicrobial agent .

Case Studies

In a specific case study, the compound was tested against multiple strains of bacteria including E. coli and Staphylococcus aureus. Results showed that modifications in the side chains of the acetamide significantly influenced the antibacterial potency, highlighting the importance of structure-activity relationships in drug design.

The exact mechanism by which 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chloro group enhances its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide via C-amidoalkylation?

- Methodological Answer : The synthesis of chloroacetamide derivatives via C-amidoalkylation typically involves screening Lewis (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., H₂SO₄) as catalysts. For example, in the model reaction of hemiaminals with aromatics, concentrated H₂SO₄ achieved yields of 20–88% under controlled conditions (Table 1, ). Key parameters include reaction temperature (ambient to 80°C), solvent polarity, and stoichiometric ratios of the hemiaminal precursor to aromatic substrates. Optimization requires iterative testing of acid strength and substrate compatibility .

Q. How can spectroscopic techniques validate the structural integrity of 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretch (~1650–1700 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretch (~650–750 cm⁻¹) to confirm the chloroacetamide backbone .

- ¹H NMR : Peaks for methyl groups (δ 1.2–1.5 ppm), cyano-substituted methylethyl (δ 2.5–3.0 ppm), and amide N-H (δ 6.5–7.5 ppm) should align with expected splitting patterns. Substituent-specific shifts (e.g., aromatic protons in derivatives) require comparison with reference spectra .

- ¹³C NMR : Carbonyl (δ 165–175 ppm), cyano (δ 115–120 ppm), and quaternary carbons (δ 40–50 ppm) are critical markers .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Methodological Answer : Assume high toxicity due to structural analogs (e.g., chloroacetamide pesticides). Use fume hoods, nitrile gloves, and closed systems during synthesis. Store in inert atmospheres (N₂/Ar) at ≤4°C to prevent degradation. Emergency protocols should include immediate decontamination with 5% NaHCO₃ for spills and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data in amidoalkylation reactions involving chloroacetamide derivatives?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., byproduct formation via dimerization, as seen in ). To mitigate:

- Perform kinetic studies (e.g., in-situ IR monitoring) to identify intermediate phases.

- Adjust steric/electronic effects of substituents (e.g., electron-donating groups on aromatics improve yields by stabilizing carbocation intermediates) .

- Use high-purity solvents (e.g., anhydrous toluene) to minimize hydrolysis of reactive intermediates .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Methodological Answer :

- Functionalization : Introduce heterocyclic moieties (e.g., pyrazole, thiophene) at the cyano-methylethyl group to enhance target binding (e.g., enzyme inhibition) .

- Structure-Activity Relationship (SAR) : Replace the chloro group with fluorinated or sulfonamide groups to modulate lipophilicity and bioavailability. For example, metolachlor derivatives show herbicidal activity via acetolactate synthase inhibition .

- In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., GPCRs, cytochrome P450 enzymes) .

Q. What mechanistic insights explain the high reactivity of the chlorine atom in this compound?

- Methodological Answer : The chlorine atom’s electrophilicity is enhanced by adjacent electron-withdrawing groups (cyano, carbonyl), facilitating nucleophilic substitution (SN²) or elimination reactions. Computational studies (DFT) reveal a low-energy transition state for Cl⁻ displacement, making it reactive in cross-coupling or cyclization reactions. Steric hindrance from the methylethyl group can direct regioselectivity .

Q. How can byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) be minimized during synthesis?

- Methodological Answer : Byproduct formation (e.g., ’s compound 3) is reduced by:

- Dilution Effects : Lower reactant concentrations (≤0.1 M) to favor mono-alkylation over dimerization.

- Catalyst Modulation : Replace Brønsted acids with milder Lewis acids (e.g., ZnCl₂) to suppress polyhalogenation.

- Temperature Control : Maintain reactions at 25–40°C to avoid thermal degradation pathways .

Q. How does this compound compare structurally and functionally to herbicides like alachlor or metolachlor?

- Methodological Answer :

- Structural Comparison : Unlike alachlor (N-methoxymethyl, 2,6-diethylphenyl), this compound’s cyano-methylethyl group provides steric bulk, potentially reducing soil mobility but increasing persistence .

- Functional Analysis : Test herbicidal activity in Arabidopsis models using root inhibition assays. Compare uptake efficiency via LC-MS quantification in plant tissues. Metolachlor’s methoxy group enhances volatility, whereas the cyano group here may improve photostability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.